![molecular formula C14H12BrNO B2783791 4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline CAS No. 2580238-25-9](/img/structure/B2783791.png)
4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline
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Description
“4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline” is a complex organic compound. The “3,6-dihydro-2H-pyran” part of the molecule refers to a type of heterocyclic compound with the formula C5H8O . This compound plays an important role as an intermediate for organic synthesis in the agrochemical, pharmaceutical, and dyestuff fields .
Molecular Structure Analysis
The molecular structure of “4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline” is complex. The InChI code for the molecule is1S/C14H12BrNO/c15-13-9-16-14 (10-5-7-17-8-6-10)12-4-2-1-3-11 (12)13/h1-5,9H,6-8H2
. This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.
Scientific Research Applications
Development of Brominated Derivatives
Bromination reactions are essential in organic synthesis, and 4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline can be used to produce bromo-substituted derivatives . These derivatives are important for the creation of compounds with enhanced reactivity, which can be used in further chemical synthesis or as active pharmaceutical ingredients.
Biological Activity Studies
Compounds containing the dihydro-2H-pyran moiety have been associated with biological activity . Therefore, 4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline could be used as a starting point for the synthesis of molecules to be tested for biological activity, potentially leading to the discovery of new therapeutic agents.
properties
IUPAC Name |
4-bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c15-13-9-16-14(10-5-7-17-8-6-10)12-4-2-1-3-11(12)13/h1-5,9H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUVWLOCLYKZDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1C2=NC=C(C3=CC=CC=C32)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline |
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